Product packaging for Undecane-6-sulfonamide(Cat. No.:)

Undecane-6-sulfonamide

Cat. No.: B13576302
M. Wt: 235.39 g/mol
InChI Key: VGLKWFPWBKAZGT-UHFFFAOYSA-N
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Description

Contextual Significance within the Class of Aliphatic Sulfonamides

The sulfonamide functional group, -S(=O)₂-NR₂, is a cornerstone in the development of a wide array of therapeutic agents. wikipedia.org Historically, research has predominantly focused on aromatic sulfonamides, which form the basis of sulfa drugs. ajchem-b.comnih.gov However, the exploration of aliphatic sulfonamides, such as undecane-6-sulfonamide, is an expanding field.

Aliphatic sulfonamides have long been considered less active than their aromatic counterparts for certain biological applications, primarily due to the higher pKa of their sulfonamide -NH₂ group. mdpi.com Despite this, recent investigations have revealed their potential as effective inhibitors for several carbonic anhydrase (CA) isoforms involved in various pathological states. mdpi.com The introduction of substituents on the aliphatic carbon atom can modulate the inhibitor's affinity for specific CA isoforms, opening avenues for the rational design of new, selective inhibitors. mdpi.com The long undecane (B72203) chain in this compound suggests a significant lipophilic character, which could influence its pharmacokinetic properties and interactions with biological targets.

Scope of Contemporary Academic Research on Sulfonamide Scaffolds

The sulfonamide scaffold remains a highly versatile and promising platform in modern drug discovery. nih.govresearchgate.net Contemporary research has expanded beyond the initial antibacterial applications to a broad spectrum of therapeutic areas, including antiviral, anticancer, anti-inflammatory, and antidiabetic agents. ajchem-b.comnih.govajchem-b.com This is largely due to the sulfonamide group's ability to act as a bioisosteric replacement for carboxylic acids and other carbonyls, its chemical stability, and its capacity to form key hydrogen bond interactions with biological targets. researchgate.net

Current research efforts are focused on several key areas:

Structural Diversity and Synthesis: The development of novel and efficient synthetic methodologies to access a wide range of sulfonamide derivatives is a major focus. ajchem-b.comresearchgate.net This includes the synthesis of N-heterocyclic and aliphatic sulfonamides to explore new chemical space. ajchem-b.comresearchgate.net

Mechanism of Action: Researchers are investigating the diverse mechanisms by which sulfonamides exert their biological effects. This includes the inhibition of enzymes such as carbonic anhydrase, Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathways, and various proteases. nih.govtandfonline.com

Structure-Activity Relationship (SAR) Studies: A significant portion of research is dedicated to understanding the relationship between the structure of sulfonamide derivatives and their biological activity. tandfonline.com These studies guide the rational design of more potent and selective compounds.

Combination Therapies: The use of sulfonamides in combination with other therapeutic agents is being explored to enhance efficacy and overcome drug resistance. tandfonline.com

Antioxidant Properties: Some sulfonamide derivatives have been identified as potential antioxidants, capable of activating the nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of the endogenous antioxidant response. benthamdirect.com

The table below summarizes the diverse research applications of sulfonamide scaffolds.

Research AreaTherapeutic Target/ApplicationKey Findings
Antimicrobial Dihydropteroate synthase (DHPS) in bacteria and parasites.Development of new derivatives to combat resistance. tandfonline.com
Anticancer Carbonic anhydrases, kinases, cell cycle proteins.Inhibition of tumor growth and metastasis. nih.govajchem-b.com
Antiviral Viral proteases and other essential viral enzymes.Broad-spectrum antiviral activity. ajchem-b.comnih.gov
Anti-inflammatory Cyclooxygenase-2 (COX-2) and other inflammatory mediators.Development of selective inhibitors with reduced side effects. nih.gov
Antidiabetic ATP-sensitive potassium channels in pancreatic β-cells.Stimulation of insulin (B600854) secretion. ajchem-b.com
Antioxidant Nuclear factor erythroid 2-related factor 2 (Nrf2).Activation of cellular antioxidant defenses. benthamdirect.com

Historical Development of Synthetic Approaches to Sulfonamide Structures

The synthesis of sulfonamides has evolved significantly from its early beginnings. The classical and most common method for preparing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base to neutralize the hydrochloric acid formed during the reaction. wikipedia.orgajchem-b.com

Traditional Methods:

From Sulfonyl Chlorides: The foundational approach involves the sulfonylation of amines. Aryl sulfonyl chlorides are typically prepared from arenes through chlorosulfonylation or from the corresponding sulfonic acids. rsc.org Alkyl sulfonyl chlorides, relevant for the synthesis of aliphatic sulfonamides like this compound, are often prepared by the oxidative chlorination of thiols or the reaction of organometallic reagents with sulfur electrophiles. rsc.org These traditional methods often require harsh reaction conditions and reagents. rsc.orgorganic-chemistry.org

From Thiols and Aryl Amines: An alternative involves the oxidative conversion of pre-existing functional groups, such as the oxidative chlorination of thiols to yield sulfonyl chlorides, which are then reacted with amines. rsc.org

Modern Synthetic Developments: In recent years, a strong emphasis has been placed on developing milder, more efficient, and environmentally friendly methods for sulfonamide synthesis. researchgate.net These advancements include:

Palladium-Catalyzed Synthesis: The development of palladium-catalyzed methods has enabled the synthesis of sulfonamides under milder conditions. rsc.org

Use of Sulfur Dioxide Surrogates: New reagents that serve as sources of sulfur dioxide have simplified the synthesis process and improved safety. rsc.org

Visible-Light-Mediated Synthesis: Photocatalysis has emerged as a powerful tool for the synthesis of aliphatic sulfonamides. For instance, a visible-light-mediated sulfonamide ethylation of redox-active esters or alkyl iodides with vinylsulfonamides provides a mild and rapid route to C(sp³)-sulfonamide skeletons. organic-chemistry.org Another protocol describes the hydrosulfamoylation of electron-deficient alkenes using sulfamoyl chlorides as radical precursors under blue-light activation. nih.gov

Direct C-H Sulfonamidation: A major goal in modern synthetic chemistry is the direct installation of functional groups onto C-H bonds. Research is ongoing to develop methods for the direct C-H sulfonamidation, which would represent a highly atom-economical approach. rsc.org

Decarboxylative Approaches: Recent strategies involve the direct conversion of carboxylic acids to functionalized sulfonamides through decarboxylative amidosulfonation, offering a novel platform for synthesis. researchgate.net

The table below outlines the evolution of synthetic methods for sulfonamides.

Synthetic MethodDescriptionAdvantagesLimitations
Classical Sulfonylation Reaction of sulfonyl chlorides with amines. wikipedia.orgWell-established, generally high yields.Often requires harsh conditions and reagents. rsc.org
Oxidative Methods Oxidative chlorination of thiols followed by amination. rsc.orgUtilizes readily available starting materials.Can require harsh oxidants and chlorinating agents. rsc.org
Organometallic Approaches Addition of organolithium or Grignard reagents to sulfuryl chloride. rsc.orgAllows for the synthesis of a variety of aryl and alkyl sulfonamides.Requires handling of sensitive organometallic reagents.
Palladium-Catalyzed Coupling Cross-coupling reactions to form the S-N or C-S bond. rsc.orgMilder reaction conditions, broader substrate scope.Cost of palladium catalyst, potential for metal contamination.
Photocatalysis Visible-light-mediated reactions to generate sulfonyl or alkyl radicals. organic-chemistry.orgnih.govMild, rapid, and often uses clean energy sources.Substrate scope can be limited to specific classes of compounds.
Direct C-H Functionalization Direct conversion of a C-H bond to a C-SO₂NR₂ group. rsc.orgHighly atom-economical and efficient.Still an area of active research and development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H25NO2S B13576302 Undecane-6-sulfonamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H25NO2S

Molecular Weight

235.39 g/mol

IUPAC Name

undecane-6-sulfonamide

InChI

InChI=1S/C11H25NO2S/c1-3-5-7-9-11(15(12,13)14)10-8-6-4-2/h11H,3-10H2,1-2H3,(H2,12,13,14)

InChI Key

VGLKWFPWBKAZGT-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCCCC)S(=O)(=O)N

Origin of Product

United States

Advanced Synthetic Methodologies for Undecane 6 Sulfonamide and Analogous Aliphatic Sulfonamides

Evolution of Classical Sulfonamide Formation Reactions

Traditional methods for creating the sulfur-nitrogen bond in sulfonamides have been the bedrock of their synthesis for decades. These reactions, while effective, often require harsh conditions and the pre-functionalization of substrates.

The most conventional and widely practiced method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. cbijournal.comfrontiersrj.com This reaction, a nucleophilic acyl substitution at the sulfur center, typically requires a base to neutralize the hydrochloric acid byproduct. sci-hub.seajchem-b.com For the synthesis of undecane-6-sulfonamide, this would necessitate the prior synthesis of undecane-6-sulfonyl chloride. The reaction proceeds via the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.

The direct use of sulfonic acids is less common but can be achieved under dehydrating conditions or by using activating agents. Microwave-assisted synthesis from sulfonic acid sodium salts has been shown to be an effective, high-yielding method with good functional group tolerance. organic-chemistry.org

Key limitations of this classical approach include:

The instability and high reactivity of many sulfonyl chlorides, which can make them difficult to store and handle. nih.gov

The generation of stoichiometric amounts of acidic waste (e.g., HCl), requiring scavenging by a base. sci-hub.se

The potential for side reactions and poor selectivity when multiple nucleophilic sites are present. nih.gov

Researchers have developed one-pot procedures to circumvent the need to isolate the often-unstable sulfonyl chloride intermediates. For instance, thiols can be converted directly into sulfonyl chlorides through oxidative chlorination with reagents like N-chlorosuccinimide (NCS), and then reacted in situ with an amine to produce the desired sulfonamide. organic-chemistry.org

Beyond sulfonyl chlorides, other sulfur-based electrophiles have been developed to facilitate sulfonamide synthesis through nucleophilic substitution. Sulfonyl fluorides have emerged as attractive alternatives due to their enhanced stability compared to sulfonyl chlorides. nih.gov However, their reduced reactivity necessitates activation, often with strong bases, excess amine, or high temperatures. nih.gov More recent protocols have employed Lewis acids, such as calcium triflimide [Ca(NTf₂)₂], to activate sulfonyl fluorides for reaction with a wide array of amines under milder conditions. nih.govorganic-chemistry.org

Condensation pathways offer an alternative route, bypassing the need for highly reactive sulfonyl halides. One such strategy involves the direct oxidative coupling of thiols and amines. An iodine pentoxide (I₂O₅)-mediated reaction allows for the direct sulfonylation of amines with aryl thiols under metal-free conditions, forming the S-N bond through a proposed sulfonyl iodide intermediate. rsc.org This approach avoids harsh reagents and demonstrates broad substrate scope, including aliphatic amines. rsc.org

Another innovative condensation approach involves the reaction of organometallic reagents with a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)). The resulting metal sulfinate can be converted to a sulfinyl chloride intermediate and trapped with various nitrogen nucleophiles to yield sulfonamides. researchgate.net

Table 1: Comparison of Classical Precursors for Sulfonamide Synthesis

Precursor Activating/Reaction Condition Advantages Disadvantages
Alkyl Sulfonyl Chloride Base (e.g., Pyridine, Et₃N) High reactivity, well-established Instability, harsh conditions, byproduct formation nih.gov
Alkyl Sulfonic Acid Dehydrating agents, Microwave Readily available starting material Requires activation, higher temperatures
Alkyl Sulfonyl Fluoride Lewis Acid (e.g., Ca(NTf₂)₂) High stability, tunable reactivity Lower reactivity than chlorides, requires activation nih.gov

| Thiols | Oxidants (e.g., I₂O₅, NCS) | Avoids sulfonyl halides, one-pot | Requires stoichiometric oxidants organic-chemistry.orgrsc.org |

Modern Approaches in Carbon-Nitrogen Bond Formation for Sulfonamides

Recent advancements have shifted focus towards more efficient and versatile methods, including catalytic systems that can form the crucial C-N bond of the sulfonamide moiety with greater precision and under milder conditions.

Transition metal catalysis has revolutionized the formation of C-N bonds, and its application to sulfonamide synthesis is a significant area of development. These methods often involve the coupling of a sulfonamide with an alkyl or aryl halide or pseudohalide.

Palladium-catalyzed cross-coupling of sulfonamides with aryl bromides and chlorides provides a robust method for synthesizing N-arylsulfonamides. organic-chemistry.org For aliphatic systems, which are more challenging, strategies involving the amination of alkenes have been developed. For example, palladium-catalyzed anti-Markovnikov oxidative amination of aliphatic alkenes with sulfonamides can yield protected enamines, which are precursors to saturated aliphatic amines. acs.org

Copper catalysis is also prominent. Copper-catalyzed three-component reactions of arylboronic acids, amines, and a sulfur dioxide surrogate (DABSO) enable the synthesis of diverse sulfonamides with broad functional group tolerance. thieme-connect.com Iron-catalyzed reactions have also been reported. An FeCl₃-catalyzed three-component reaction between aldehydes, sulfonamides, and allylsilanes can construct 2-substituted homoallyl sulfonyl amides, a method that has been refined to be compatible with aliphatic aldehydes. csic.es

Table 2: Examples of Transition Metal-Catalyzed Sulfonamidation

Catalyst System Reactants Product Type Key Features Reference
Pd(OAc)₂ / Ligand Aliphatic Alkenes + Sulfonamides Protected Enamines Anti-Markovnikov selectivity acs.org
Cu(II) / DABSO (Hetero)arylboronic acids + Amines (Hetero)aryl Sulfonamides Three-component, broad scope thieme-connect.com
FeCl₃ Aliphatic Aldehydes + Sulfonamides + Allylsilane Homoallyl Sulfonyl Amides Compatible with aliphatic substrates csic.es

| Pd-Catalyst / DABSO | Aryl Iodides + Amines | Aryl Sulfonamides | One-pot from aryl ammonium (B1175870) sulfinates | organic-chemistry.org |

Growing interest in sustainable chemistry has spurred the development of metal-free synthetic protocols. These methods often rely on photoredox catalysis, electrochemical synthesis, or hypervalent iodine reagents to mediate the formation of the sulfonamide bond.

An electrochemical approach enables the direct synthesis of sulfonamides from (hetero)arenes, sulfur dioxide, and amines. nih.gov This dehydrogenative method operates by generating an amidosulfinate intermediate that acts as both a reactant and the supporting electrolyte, avoiding the need for pre-functionalized starting materials. nih.gov

Photoredox catalysis using organic dyes like eosin (B541160) Y has been employed for the sulfonylation of phenylhydrazines with thiols in an environmentally friendly MeCN:H₂O solvent system. organic-chemistry.org Other metal-free protocols achieve the direct synthesis of sulfonamides from thiols and amines using iodine-based oxidants, completely avoiding transition metals and peroxides. rsc.orgthieme-connect.com

The direct functionalization of unactivated C-H bonds represents a paradigm shift in synthesis, offering the most atom-economical route to target molecules by bypassing the need for pre-installed functional groups. Applying this to the synthesis of this compound would involve the direct conversion of a C-H bond at the 6-position of undecane (B72203) into a C-N bond with a sulfonyl group.

While challenging, significant progress has been made. Copper-catalyzed sulfonamidation of unactivated C(sp³)-H bonds in simple linear alkanes has been achieved using an oxidant like di-tert-butyl peroxide (t-BuOOt-Bu). beilstein-journals.org These reactions often proceed via a radical mechanism where a tert-butoxy (B1229062) radical initiates the C-H activation. beilstein-journals.org

Metal-free approaches for C(sp³)–H functionalization of aliphatic sulfonamides have also been developed, proceeding through a [2+2] cyclization/ring-cleavage reorganization pathway under mild conditions. rsc.org Furthermore, amination of alkanes can be achieved under thermal conditions using sulfonyl azides, which generate singlet nitrenes capable of inserting into C-H bonds. For example, reacting a sulfonyl azide (B81097) with cyclohexane (B81311) at elevated temperatures yields the corresponding cyclohexylsulfonamide. nih.gov Applying such a method to undecane would likely result in a mixture of regioisomers, with selectivity favoring the more reactive secondary C-H bonds over primary ones. nih.gov

Oxidative Sulfonamide Synthesis Routes

Oxidative methods provide direct pathways to sulfonamides from readily available starting materials, such as thiols, by forming the crucial sulfur-nitrogen bond through an oxidation process.

Conversion of Thiols to Sulfonyl Chlorides and Subsequent Amination

A prominent strategy for the synthesis of aliphatic sulfonamides involves the initial conversion of thiols into more reactive sulfonyl chloride intermediates, which are then reacted with an amine. This two-step, one-pot process offers a significant improvement over classical methods that require the isolation of the often unstable sulfonyl chloride.

One effective method utilizes a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) for the direct oxidative chlorination of thiols. organic-chemistry.org This system is highly reactive and allows for the rapid conversion of a wide range of thiols, including aliphatic ones, to their corresponding sulfonyl chlorides under mild, room temperature conditions. organic-chemistry.org The subsequent in-situ reaction with an amine, in the presence of a base like pyridine, affords the desired sulfonamide in excellent yields. organic-chemistry.org The reaction is notably fast, often completing within minutes, and demonstrates broad functional group tolerance. organic-chemistry.org For instance, even thiols containing alcohol or ester functionalities can be selectively converted. organic-chemistry.org

The proposed mechanism involves the initial oxidation of the thiol to a disulfide intermediate. This is followed by further oxidation and chlorination to form the sulfonyl chloride, which then readily undergoes nucleophilic attack by the amine to yield the final sulfonamide product. organic-chemistry.org

Another approach employs a system of dimethyl sulfoxide (B87167) (DMSO) and hydrobromic acid (HBr) for the oxidative functionalization of thiols. nih.gov While the oxidative bromination of aliphatic thiols is noted to be less documented than that of their aromatic counterparts, this method provides a viable route. nih.gov For example, octane-1-thiol can be converted to its sulfonyl bromide, which can then be reacted with an amine in a one-pot synthesis to produce the corresponding sulfonamide. nih.gov The choice of solvent and the equivalents of the oxidizing agent (DMSO) are critical for optimizing the yield of the intermediate sulfonyl bromide. nih.gov

An electrochemical approach also presents a modern alternative for the oxidative coupling of thiols and amines. nih.govacs.org This method is particularly noteworthy for its environmental benefits, as it is driven by electricity and avoids the need for chemical oxidants. nih.gov The process involves the anodic oxidation of the thiol to a disulfide, which then reacts with an aminium radical cation, generated from the amine at the anode, to form the sulfonamide. nih.gov This electrochemical synthesis can be performed rapidly, often within five minutes, and produces hydrogen as a benign byproduct at the cathode. nih.gov The method is compatible with a variety of aliphatic thiols and amines. acs.org

Table 1: Comparison of Oxidative Methods for Sulfonamide Synthesis from Thiols
Method Reagents Key Features Advantages Limitations
H₂O₂/SOCl₂ Hydrogen peroxide, Thionyl chloride, Amine, PyridineOne-pot, rapid reaction at room temperature.High yields, short reaction times, cost-effective, environmentally friendly.Use of corrosive SOCl₂.
DMSO/HBr Dimethyl sulfoxide, Hydrobromic acid, Amine, TriethylamineOxidative bromination followed by amination.Mild conditions, versatile for various sulfonyl derivatives.Less documented for aliphatic thiols, optimization of conditions required.
Electrochemical Thiol, Amine, ElectrolyteDriven by electricity, no chemical oxidants.Environmentally benign, rapid, high atom economy, forms H₂ as a byproduct.May require specialized equipment (electrochemical reactor).

Utilization of Sulfur Dioxide Surrogates

To circumvent the challenges associated with handling gaseous and toxic sulfur dioxide (SO₂), solid and stable SO₂ surrogates have been developed. These reagents provide a safe and practical source of the SO₂ moiety for sulfonamide synthesis.

DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) is a widely used SO₂ surrogate. nih.govnih.gov One-pot methods have been developed that combine an organometallic reagent (like a Grignard or organolithium reagent), DABSO, and an amine under oxidative conditions (e.g., using bleach) to produce sulfonamides. nih.govnih.gov This approach avoids the need for pre-formed sulfonyl chlorides, thereby expanding the accessible chemical space for sulfonamide synthesis. nih.gov The reaction proceeds through the in-situ generation of a sulfinate intermediate from the organometallic reagent and DABSO. nih.gov This intermediate is then oxidatively coupled with the amine to form the sulfonamide. This method is amenable to automated array synthesis, making it valuable for medicinal chemistry applications. nih.govnih.gov

Another strategy involves the palladium-catalyzed coupling of aryl or alkyl halides with an SO₂ surrogate and an amine. For instance, potassium metabisulfite (B1197395) (K₂S₂O₅) has been used as an SO₂ source in the palladium-catalyzed synthesis of cyclic sulfonamides. acs.org While much of the research has focused on aryl halides, these methods lay the groundwork for extension to aliphatic systems.

Rongalite (sodium hydroxymethanesulfinate) is another versatile SO₂ surrogate that can also act as a reducing agent. sioc-journal.cn It has been employed in the synthesis of sulfonamides, among other sulfonyl compounds. sioc-journal.cn The use of such bifunctional reagents can enhance the efficiency and atom economy of the synthetic process. sioc-journal.cn

Table 2: Common Sulfur Dioxide Surrogates in Sulfonamide Synthesis
Surrogate Chemical Name Key Application Advantages
DABSO 1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide)One-pot synthesis with organometallic reagents and amines.Solid, stable, and safe alternative to gaseous SO₂. nih.gov
K₂S₂O₅ Potassium MetabisulfitePalladium-catalyzed synthesis of cyclic sulfonamides. acs.orgInexpensive and readily available inorganic salt.
Rongalite Sodium HydroxymethanesulfinateSynthesis of sulfonamides and other sulfonyl compounds.Acts as both an SO₂ source and a reducing agent. sioc-journal.cn

Radical-Mediated Sulfonylation Pathways

Radical-mediated reactions offer powerful tools for the construction of C-S and S-N bonds, often under mild conditions. These pathways can be initiated by light, heat, or radical initiators, providing access to complex sulfonamide structures.

Photoinduced and Thermally Initiated Radical Processes

Photoinduced and thermally initiated radical processes have emerged as potent methods for the synthesis of sulfonyl-containing compounds, including sulfonamides. These reactions often proceed through the generation of a sulfonyl radical, which can then participate in various bond-forming events.

One approach involves the direct C(sp³)–H functionalization of alkanes. nih.gov For example, a dual asymmetric photocatalysis system, employing a chiral nickel catalyst and an organophotocatalyst, can achieve the three-component asymmetric sulfonylation of cycloalkanes and other alkanes. nih.gov This method utilizes an SO₂ surrogate and an α,β-unsaturated carbonyl compound to deliver chiral sulfones with high regio- and enantioselectivity. nih.gov While this specific example leads to sulfones, the underlying principles of radical generation and SO₂ insertion are relevant to sulfonamide synthesis.

Another photoinduced method involves the organocatalytic asymmetric radical sulfonylation of α,β-unsaturated carbonyl compounds using potassium alkyltrifluoroborates and DABCO·(SO₂)₂. nih.govresearchgate.net This reaction proceeds via a photoinduced organocatalytic enantioselective sulfonyl radical conjugate addition, representing an important example of asymmetric transformation involving sulfur dioxide insertion. nih.gov

Visible-light-induced reactions offer a milder alternative to UV irradiation or high temperatures. For instance, the sulfonylation of alkenes can be achieved using sulfonyl chlorides in the presence of a photocatalyst under visible light. bohrium.com This method allows for the direct formation of vinyl sulfones, which can be precursors to saturated sulfonamides. Radical-mediated sulfonylation can also be achieved using Na₂S₂O₄, which serves as both an SO₂ source and an electron donor, obviating the need for metal catalysts or external reductants. rsc.org

Intramolecular Radical Cyclization Approaches

Intramolecular radical cyclization provides a powerful strategy for the synthesis of cyclic sulfonamides, including spirocyclic and bridged systems. rsc.orgrsc.org These reactions typically involve the generation of a radical on a side chain, which then attacks an unsaturated bond within the same molecule, leading to the formation of a new ring.

For example, appropriately substituted N-sulfonylenamines can undergo intramolecular radical cyclization to form spirocyclic sulfonamides in good yields. rsc.orgrsc.org Similarly, radical cyclizations of cyclic ene sulfonamides can lead to the formation of bicyclic and tricyclic imines through a process that involves the elimination of a sulfonyl radical. nih.gov While the final product in this case is an imine, the key step is the intramolecular cyclization of a sulfonamide-derived radical.

The electrophilicity of α-sulfonyl radicals makes them prone to undergo intramolecular ring closure. nih.gov This has been exploited in the synthesis of bridgehead sultams, where 5-exo and 6-exo cyclization pathways are generally favored. nih.gov Furthermore, N-centered radicals of sulfonamides can be generated and undergo intramolecular C-N bond formation with an alkene, followed by a Smiles-Truce rearrangement, to furnish a variety of lactams. thieme-connect.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of sulfonamides aims to reduce the environmental impact of these processes by minimizing waste, avoiding hazardous reagents and solvents, and improving energy efficiency.

A key aspect of green sulfonamide synthesis is the use of environmentally benign solvents, with water being a prime example. sci-hub.sersc.orgmdpi.com Methods have been developed for the synthesis of sulfonamides from sulfonyl chlorides and amines in water, often with dynamic pH control using inorganic bases like sodium carbonate, which eliminates the need for organic bases. rsc.orgmdpi.com The products can often be isolated by simple filtration, minimizing the need for purification by chromatography. rsc.org

Mechanochemistry, or solvent-free synthesis using a ball mill, represents another green approach. rsc.org A one-pot, two-step mechanochemical procedure has been developed for the synthesis of sulfonamides from disulfides. This method uses solid sodium hypochlorite (B82951) for the tandem oxidation-chlorination of the disulfide to a sulfonyl chloride, followed by amination. rsc.org This solvent-free protocol works for both aromatic and aliphatic disulfides and amines. rsc.org

The use of catalysts that can be easily recovered and reused is also a cornerstone of green chemistry. For example, a magnetite-immobilized nano-ruthenium catalyst has been developed for the direct coupling of sulfonamides and alcohols. acs.org The magnetic properties of the catalyst allow for its simple separation from the reaction mixture and subsequent reuse. acs.org This domino dehydrogenation-condensation-hydrogenation sequence is highly atom-efficient and produces only water as a byproduct. acs.org

Electrochemical methods, as mentioned earlier, are inherently green as they use electricity as a "reagent" and can often be performed without sacrificial chemical reagents. nih.govacs.org The direct oxidative coupling of thiols and amines to form sulfonamides is a prime example of a green electrochemical process. nih.gov

Table 3: Green Chemistry Approaches in Sulfonamide Synthesis
Principle Methodology Key Features
Benign Solvents Synthesis in water. rsc.orgmdpi.comAvoids volatile organic compounds, simplifies product isolation.
Waste Prevention One-pot synthesis, mechanochemistry. organic-chemistry.orgrsc.orgReduces the number of reaction and purification steps, minimizes solvent use.
Catalysis Use of recyclable catalysts (e.g., magnetic nanoparticles). acs.orgImproves efficiency, reduces catalyst waste.
Energy Efficiency Electrochemical synthesis, photochemistry. nih.govnih.govReactions can often be performed at room temperature, reducing energy consumption.
Atom Economy Domino reactions, use of SO₂ surrogates. nih.govacs.orgMaximizes the incorporation of starting materials into the final product.

Solvent-Free and Aqueous Reaction Conditions

The movement towards green chemistry has propelled the development of synthetic protocols that minimize or eliminate the use of hazardous organic solvents. For the synthesis of aliphatic sulfonamides, solvent-free (neat) conditions and reactions in water are two of the most promising strategies.

Solvent-Free Synthesis

Solvent-free, or solid-state, synthesis offers numerous advantages, including reduced pollution, lower costs, and simplified procedures. sci-hub.se Mechanochemical methods, which use mechanical energy (e.g., grinding or milling) to initiate reactions, are particularly effective for producing sulfonamides without bulk solvents. A notable mechanochemical approach involves a three-component palladium-catalyzed reaction between potassium metabisulfite (K₂S₂O₅), an amine, and either an aryl bromide or a carboxylic acid. thieme-connect.comrsc.org This strategy is effective for both primary and secondary aliphatic and aromatic amines, offering a direct route to a wide array of sulfonamides. rsc.org Another innovative solvent-free method employs solid sodium hypochlorite pentahydrate in a one-pot, two-step process that involves a tandem oxidation-chlorination of disulfides, followed by amination to yield the final sulfonamide product. thieme-connect.com

The use of solid supports as catalysts is another cornerstone of solvent-free synthesis. Simple silica (B1680970) gel has been demonstrated to be a cheap, reusable, and effective heterogeneous catalyst for the condensation of aliphatic and aromatic amines with sulfonyl chlorides at room temperature under neat conditions. infona.plresearchgate.net Other solid supports such as florisil, alumina, and various montmorillonite (B579905) clays (B1170129) have also shown catalytic activity, often increasing yields and significantly reducing reaction times compared to conventional methods. scielo.br In some cases, reactions can be completed in minutes with high purity and yield, facilitated by an easy work-up. sci-hub.se

Table 1: Examples of Solvent-Free Synthesis of Aliphatic Sulfonamides
Amine ReactantSulfonyl Chloride ReactantCatalyst/SupportConditionsYield (%)Reference
Aliphatic Primary AmineArylsulfonyl ChlorideK₂CO₃ (solid base)Room Temp, NeatHigh sci-hub.se
Aliphatic Aminep-Toluenesulfonyl ChlorideSilica GelRoom Temp, Neat94 researchgate.net
Aliphatic Disulfide + AmineNaOCl·5H₂OMechanochemicalHigh thieme-connect.com
Aliphatic AmineArylsulfonyl ChlorideFlorisilSolvent-free, 60 min>90 scielo.br
Aliphatic AmineArylsulfonyl ChlorideMontmorillonite K10Solvent-free, 60 min>92 scielo.br

Aqueous Reaction Conditions

Water is an ideal solvent for green synthesis due to its non-toxic, non-flammable, and abundant nature. The synthesis of sulfonamides in aqueous media often involves the in-situ generation of reactive intermediates. One such method is the preparation of sulfonyl chlorides directly from thiols through oxidation with N-chlorosuccinimide (NCS) in the presence of water; the resulting intermediate is then reacted with an amine in the same pot to produce the sulfonamide. organic-chemistry.org This one-pot approach is efficient and avoids the isolation of potentially unstable sulfonyl chloride intermediates. organic-chemistry.orgresearchgate.net

Another aqueous method involves the reaction of amine-derived sulfonate salts with cyanuric chloride in acetonitrile (B52724) and water at room temperature, which produces sulfonamides in good to excellent yields. organic-chemistry.org Furthermore, the synthesis of N-arylsulfonamides has been achieved from arylsulfonyl hydrazides and nitroarenes in a methanol-water mixture. researchgate.net While the water solubility of some organic starting materials can limit the scope, these methods represent a significant step towards more environmentally benign processes for compounds analogous to this compound. researchgate.net

Table 2: Examples of Aqueous Synthesis of Aliphatic Sulfonamides
ReactantsKey Reagents/CatalystSolventKey FeatureYield (%)Reference
Thiols, Aliphatic AminesN-Chlorosuccinimide (NCS)Acetonitrile/WaterOne-pot in-situ sulfonyl chloride formationExcellent organic-chemistry.org
Amino Acids, Tosyl ChlorideNa₂CO₃WaterEnvironmentally benign method for amino acid derivatives88-93 sci-hub.se
Arylsulfonyl Hydrazides, NitroarenesPalladiumMethanol/WaterSynthesis of N-arylsulfonamidesModerate-Good researchgate.net
Aryl Iodides, Aliphatic Amines, DABSOPalladium, BleachAqueous solutionOne-pot transformation using a SO₂ surrogateGood organic-chemistry.org

Catalyst Development for Environmentally Benign Processes

The development of novel catalysts is central to advancing green synthetic methodologies for aliphatic sulfonamides. The ideal catalyst should be efficient, selective, reusable, non-toxic, and capable of functioning under mild, environmentally friendly conditions such as in water or without a solvent. biolmolchem.com

Heterogeneous and Solid-Supported Catalysts

Heterogeneous catalysts are highly valued because they can be easily separated from the reaction mixture by simple filtration, which simplifies product purification and allows for catalyst recycling. researchgate.net As mentioned, silica gel is an effective, low-cost heterogeneous catalyst for sulfonamide synthesis under solvent-free conditions. infona.plresearchgate.net Its mild acidity is believed to facilitate the condensation reaction between sulfonyl chlorides and amines. jmaterenvironsci.com Other solid supports, including various clays and zeolites like ZSM-5-SO3H, have also been successfully employed. scielo.brnih.gov ZSM-5-SO3H, for instance, has been shown to efficiently catalyze the acylation of sulfonamides with aliphatic anhydrides under solvent-free conditions at room temperature. nih.gov

Nanocatalysts and Magnetic Catalysts

Nanomaterials offer high surface-area-to-volume ratios, often leading to enhanced catalytic activity. Magnetic nanocatalysts, such as copper ferrite (B1171679) nanoparticles coated with silica (CuFe2O4@SiO2), represent a significant advancement. biolmolchem.com These catalysts are not only highly effective but can be easily recovered from the reaction medium using an external magnet, making them ideal for sustainable processes. biolmolchem.com This catalyst has been successfully used for the synthesis of sulfonamide derivatives under solvent-free conditions. biolmolchem.com Another novel approach utilizes a natural marine sponge combined with copper oxide (CuO) nanocrystals as an efficient catalyst for sulfonylation reactions. brieflands.com

Metal-Based Catalysts for Green Alkylation and Coupling

While metal-free systems are often preferred, certain metal catalysts offer unique reactivity under green conditions. For instance, a manganese(I) pincer complex has been developed for the N-alkylation of sulfonamides using primary aliphatic alcohols as green alkylating agents. organic-chemistry.org This "borrowing hydrogen" methodology is highly atom-efficient, producing water as the only byproduct. Manganese dioxide has also been used as a catalyst for N-alkylation with alcohols under solvent-free conditions. organic-chemistry.org Palladium catalysts remain important, particularly in mechanochemical cross-coupling reactions that construct sulfonamides from multiple components under solvent-free conditions. thieme-connect.comrsc.org

Table 3: Comparison of Catalysts for Environmentally Benign Aliphatic Sulfonamide Synthesis
CatalystCatalyst TypeReaction TypeConditionsAdvantagesReference
Silica GelHeterogeneous Solid SupportCondensationSolvent-free, Room TempCheap, reusable, mild conditions, easy separation infona.plresearchgate.net
CuFe₂O₄@SiO₂Magnetic NanocatalystSulfonylationSolvent-freeHigh catalytic performance, easily separable with a magnet, reusable biolmolchem.com
Mn(I) PNP pincer complexHomogeneous Metal ComplexN-Alkylation with AlcoholsToluene"Borrowing hydrogen" mechanism, high atom economy, water byproduct organic-chemistry.org
ZSM-5-SO₃HHeterogeneous ZeoliteAcylationSolvent-free, Room TempReusable, high yield, simple workup nih.gov
Marine Sponge/CuONatural/Nanocatalyst HybridSulfonylationAcetonitrile, Room TempNatural support, mild conditions, high yield brieflands.com
PalladiumHomogeneous Metal ComplexMechanochemical AminosulfonylationSolvent-freeHigh efficiency for multicomponent reactions, broad scope thieme-connect.comrsc.org

Mechanistic Investigations and Transformative Reactions of Undecane 6 Sulfonamide

Detailed Analysis of Sulfonamide Bond Formation Mechanisms

The construction of the sulfonamide bond (R-SO₂-NHR') is a cornerstone of organic synthesis. The methods for its formation are diverse, often relying on catalytic processes that proceed through various reactive intermediates. While classical methods involve the reaction of a sulfonyl chloride with an amine, modern approaches offer milder conditions and broader functional group tolerance. nih.govnih.govthieme-connect.com

Catalytic systems for sulfonamide synthesis are designed to generate highly reactive sulfur- or nitrogen-containing intermediates. These cycles often involve transition metals or photoredox catalysts to facilitate bond formation under mild conditions.

A common strategy involves the generation of a sulfonyl radical intermediate. For instance, in copper-catalyzed multicomponent reactions, an aryl radical can be trapped by sulfur dioxide (or a surrogate like DABSO) to form an aryl sulfonyl radical. acs.orgnih.gov This radical is then captured by an amine to forge the S-N bond. A proposed catalytic cycle using synergetic photoredox and copper catalysis illustrates this process, where an excited photocatalyst generates an aryl radical, which engages with a sulfur dioxide source. acs.org The resulting sulfonyl radical is trapped by a copper(II)-amido complex, which then undergoes reductive elimination to yield the sulfonamide product and a copper(I) species, closing the catalytic loop. acs.org

Palladium-catalyzed methods provide another pathway, particularly for aryl sulfonamides, by coupling arylboronic acids with a chlorosulfonylating agent. nih.gov The catalytic cycle is thought to involve the insertion of Pd(0) into the S-O bond of the sulfonyl source, followed by transmetallation with the arylboronic acid and subsequent reductive elimination to form the arylsulfonyl species. nih.gov

Electrochemical methods also enable the formation of sulfonamides through radical cascade reactions. nih.govrsc.orgresearchgate.net In these systems, a sulfonyl radical can be generated electrochemically and used to initiate a cascade cyclization, demonstrating the versatility of these intermediates in constructing complex molecular architectures. nih.govrsc.org

Table 1: Overview of Catalytic Systems for Sulfonamide Synthesis

Catalytic System Key Intermediate(s) Reactant Types Reference(s)
Photoredox/Copper Aryl radical, Sulfonyl radical, Cu(III)-sulfonyl amido complex Aryl radical precursors, Amines, SO₂ source acs.org
Palladium Pd-sulfinate complex Arylboronic acids, Sulfonyl source nih.gov
Electrochemical Sulfonyl radical Alkenyl/Alkynyl sulfonamides, Sodium sulfinates nih.govrsc.org

The reactivity of the sulfonamide group is profoundly influenced by its acid-base properties. A typical sulfonamide contains an acidic proton on the nitrogen atom and may have other basic or acidic sites within the molecule. For a simple alkylsulfonamide like Undecane-6-sulfonamide, the primary acidic site is the N-H bond of the -SO₂NH₂ group. The pKa of this proton is generally around 10-11, making it a weak acid. pexacy.comnih.gov

The acidity of the sulfonamide proton is critical for many of its reactions. Deprotonation generates a sulfonamidate anion, which is a key nucleophile in derivatization reactions. Theoretical and experimental studies have shown that the pKa value is sensitive to the substituents on both the sulfur and nitrogen atoms. nih.govnih.govscielo.br Electron-withdrawing groups on the carbon backbone increase the acidity of the N-H proton. nih.gov

Proton transfer is also a critical mechanistic step in certain synthetic routes. In the synthesis of primary sulfonamides from organometallic reagents and N-sulfinyl-O-(tert-butyl)hydroxylamine, the proposed mechanism concludes with an intramolecular proton transfer to the nitrogen atom, followed by the elimination of isobutene to yield the sulfonamidate anion. acs.org Furthermore, photocatalytic functionalization of C-H bonds directed by a sulfonamide group relies on a sequential electron/proton transfer event to generate a key N-centered radical from the N-H bond. nih.gov

In molecules containing multiple functional groups, complex acid-base equilibria can exist. Studies on sulfonamides with alkylamine substituents show a deprotonation sequence that can be influenced by intramolecular hydrogen bonding, which stabilizes certain anionic forms and alters the pKa values of adjacent functional groups. nih.gov

Table 2: Typical pKa Values Associated with Sulfonamide-Containing Molecules

Functional Group Dissociation Equilibrium Typical pKa Range Reference(s)
Sulfonamide N-H RSO₂NH₂ ⇌ RSO₂NH⁻ + H⁺ 9.5 - 11.0 pexacy.comnih.gov
Aromatic Amine (e.g., in sulfa drugs) Ar-NH₃⁺ ⇌ Ar-NH₂ + H⁺ ~2.0 - 3.0 nih.govscielo.br

Intramolecular Rearrangements and Cyclization Reactions

The sulfonamide moiety can direct and participate in powerful intramolecular reactions, enabling the construction of cyclic structures, particularly nitrogen-containing heterocycles.

The Hofmann–Löffler–Freytag (HLF) reaction is a classic method for remote C-H functionalization to form pyrrolidines or piperidines. wikipedia.orgnih.gov This reaction can be adapted for sulfonamides, which serve as stable precursors for the key radical intermediates. wikipedia.orgwikiwand.com In a contemporary HLF protocol, the sulfonamide is first converted to an N-halogenated sulfonamide in situ. nih.gov

The generally accepted mechanism involves the following key steps:

N-Halogenation: The starting sulfonamide (e.g., this compound) is treated with a halogen source (like I₂) and an oxidant [e.g., PhI(OAc)₂] to form an N-iodosulfonamide. nih.gov

Radical Generation: Homolytic cleavage of the nitrogen-halogen bond, typically induced by heat or light, generates a nitrogen-centered radical. wikipedia.orgnih.gov

Intramolecular Hydrogen Atom Transfer (HAT): The highly reactive nitrogen radical abstracts a hydrogen atom from a remote carbon, typically at the δ-position, via a six-membered transition state. This 1,5-HAT is highly regioselective and generates a more stable carbon-centered radical. nih.govnih.gov For this compound, this would involve abstraction of a hydrogen from the C10 position of the undecane (B72203) chain.

Cyclization: The resulting carbon radical is trapped by the halogen, or in a subsequent step, the N-haloamine is treated with a base, leading to nucleophilic substitution by the nitrogen to close the ring and form the final heterocyclic product (a pyrrolidine (B122466) derivative). wikipedia.org

This transformation is a powerful tool for late-stage functionalization, converting a simple linear alkyl chain into a valuable heterocyclic system. nih.gov

Cascade reactions, where multiple bonds are formed in a single synthetic operation, are highly efficient for building molecular complexity. Sulfonamides are excellent substrates for such transformations. nih.govrsc.orgresearchgate.net An electrooxidative radical cascade cyclization of 1,6-enynes with sulfonamides has been developed to access 7- and 9-membered sulfonamide-containing rings. nih.govrsc.org This process is initiated by the formation of a sulfonyl radical, which adds to the alkyne or alkene moiety, triggering a sequence of cyclizations to form bridged or fused heterocyclic systems. nih.govrsc.org The chemoselectivity of the initial radical addition dictates the final ring size. nih.gov

Another elegant example is the catalytic asymmetric cascade reaction between NH₂-free glycinates and cyclic 1-azadienes, mediated by a chiral aldehyde catalyst. rsc.orgresearchgate.net This reaction proceeds through a Michael addition/spiroannulation/ring cleavage sequence to produce optically active Δ¹-pyrroline sulfonamides with high efficiency and stereoselectivity. rsc.orgresearchgate.net Such methods demonstrate how the sulfonamide group can be incorporated into complex chiral heterocycles, which are important scaffolds in medicinal chemistry. rsc.org

Derivatization Reactions of the Sulfonamide Moiety

The primary sulfonamide group (-SO₂NH₂) in a molecule like this compound is a versatile handle for further synthetic modifications. These derivatization reactions allow for the fine-tuning of molecular properties.

Common derivatization involves reactions at the nitrogen atom. N-alkylation or N-acylation can be achieved by first deprotonating the sulfonamide with a suitable base (e.g., sodium hydride) to form the nucleophilic sulfonamidate anion, followed by reaction with an alkyl halide or acyl halide. bioinfopublication.org

More advanced strategies treat the primary sulfonamide as a precursor to other functional groups. For example, the Cornella laboratory has shown that primary sulfonamides can be activated with pyrylium (B1242799) salts to generate sulfonyl chlorides in situ. acs.orgresearchgate.net These highly reactive intermediates can then be coupled with a wide range of nucleophiles, effectively using the stable primary sulfonamide as a launchpad for diverse functionalization. researchgate.net Similarly, an N-H insertion reaction of sulfonamides into α-diazoketones catalyzed by rhodium(II) acetate (B1210297) provides access to N-substituted sulfonamides.

Another approach involves the conversion of primary sulfonamides into sulfinates through an N-heterocyclic carbene (NHC)-catalyzed deamination. acs.org These sulfinate intermediates can then be used to form sulfones, sulfonic acids, or other sulfonamide derivatives, showcasing the synthetic utility of the parent sulfonamide group. acs.org

Table 3: Selected Derivatization Reactions of Primary Sulfonamides

Reaction Type Reagents Product Type Reference(s)
N-Alkylation 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) N-Alkyl Sulfonamide bioinfopublication.org
N-Acylation 1. Base (e.g., NaH) 2. Acyl Halide (RCO-X) N-Acyl Sulfonamide bioinfopublication.org
Conversion to Sulfonyl Chloride Pyrylium Salt, Nucleophile Varied (e.g., Sulfones, Sulfonates) acs.orgresearchgate.net
Conversion to Sulfinate N-Heterocyclic Carbene (NHC) Sulfones, Sulfonic Acids acs.org
N-H Insertion Rh₂(OAc)₄, α-Diazoketone N-Substituted Sulfonamide

Information regarding "this compound" is not available in publicly accessible scientific literature.

Extensive searches for the chemical compound "this compound," including its CAS number 1248678-67-2, have not yielded any specific research articles, mechanistic studies, or detailed transformative reactions. While the compound is listed in some chemical supplier databases, there is a notable absence of published scientific literature detailing its synthesis, reactivity, or involvement in the specific reactions outlined in the requested article structure.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article focusing solely on the acylation, alkylation, arylation, and stereochemical control related to "this compound" as requested. Providing such an article would require speculation or generalization from the broader class of aliphatic sulfonamides, which would not adhere to the strict requirement of focusing exclusively on the specified compound and its documented scientific findings.

The requested topics—acylation of the sulfonamide nitrogen, alkylation and arylation strategies, and stereochemical control—are indeed fundamental areas of study for sulfonamides in general. However, without specific data for this compound, no detailed research findings or data tables can be provided.

Computational and Theoretical Studies of Undecane 6 Sulfonamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules like undecane-6-sulfonamide.

Density Functional Theory (DFT) has become a standard method for the theoretical simulation of the electronic structure of organic compounds, including sulfonamides. nih.gov These calculations are instrumental in predicting molecular geometries, vibrational frequencies, and electronic properties. For aliphatic sulfonamides, DFT studies often utilize functionals like B3LYP in conjunction with basis sets such as 6-31G(d,p) or larger, like aug-cc-pVTZ, to achieve a balance between computational cost and accuracy. nih.govacs.org

In the context of this compound, DFT calculations would typically begin with geometry optimization to determine the lowest energy conformation of the molecule. This involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a long-chain aliphatic sulfonamide, this process is crucial for understanding how the flexible undecane (B72203) chain orients itself relative to the rigid sulfonamide group. The accuracy of these geometric predictions is often validated by comparing calculated bond lengths and angles with experimental data from crystallographic studies of similar molecules. nih.gov

DFT methods are also employed to calculate other key properties. For instance, the vibrational frequencies can be computed and compared with experimental infrared (IR) and Raman spectra to confirm the structure. Furthermore, DFT is used to determine various thermochemical parameters, providing a comprehensive picture of the molecule's stability and energetics. mdpi.com The choice of functional and basis set is critical, with double-hybrid functionals like DSD-PBEP86-D3(BJ) showing excellent agreement with high-level benchmark calculations for properties like gas-phase deprotonation energies of sulfonamides. acs.org

Table 1: Representative DFT Functionals and Basis Sets Used in Sulfonamide Studies

FunctionalBasis SetTypical Application
B3LYP6-31G(d,p)Geometry optimization, FMO analysis nih.gov
B3LYP6-311G(d,p)Geometric parameters, vibrational frequencies mdpi.com
DSD-PBEP86-D3(BJ)aug-cc-pVTZHigh-accuracy energy calculations acs.org
PBEVariousSolid-state and surface chemistry simulations

This table presents examples of DFT methods commonly applied to sulfonamides and is not an exhaustive list.

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ijaers.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that correlates with the molecule's kinetic stability and polarizability; a smaller gap generally implies higher reactivity. ijaers.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These descriptors, derived from conceptual DFT, provide a quantitative measure of the molecule's reactivity. ijaers.comtandfonline.com For example, a higher electrophilicity index suggests a greater capacity to act as an electrophile.

Table 2: Illustrative Electronic Properties of a Representative Aliphatic Sulfonamide

PropertySymbolTypical Calculated Value (eV)Significance
HOMO EnergyEHOMO-7.0 to -9.0Electron-donating ability
LUMO EnergyELUMO1.0 to 3.0Electron-accepting ability
HOMO-LUMO GapΔE8.0 to 12.0Chemical reactivity, kinetic stability
Electronegativityχ3.0 to 4.5Electron-attracting tendency
Chemical Hardnessη4.0 to 6.0Resistance to change in electron distribution
Electrophilicity Indexω0.5 to 1.5Electrophilic character

Note: These values are representative for a generic aliphatic sulfonamide and would need to be specifically calculated for this compound.

Molecular Modeling and Simulation Techniques

Beyond static quantum chemical calculations, molecular modeling and simulation techniques offer a dynamic perspective on the behavior of this compound.

The conformational landscape of a flexible molecule like this compound is vast. Conformational analysis aims to identify the stable conformers and the energy barriers between them. The long undecane chain can adopt numerous conformations, and its orientation relative to the sulfonamide group is critical for its interactions with other molecules. Saturated alkyl chains generally prefer staggered conformations, with anti-arrangements being the most stable to minimize steric hindrance. acs.org

Computational methods can be used to systematically explore the conformational space. This can involve rotating the single bonds in the molecule and calculating the corresponding energy to generate a potential energy surface (PES). The minima on this surface correspond to stable conformers. For a molecule of this size, a full PES scan is computationally demanding. Therefore, studies often focus on the key dihedral angles around the sulfonamide group and the initial segments of the alkyl chain. The biological activity of sulfonamides can be highly dependent on their conformational state, with the ability to adopt specific non-planar conformations sometimes linked to higher bioactivity. researchgate.net

Molecular mechanics (MM) simulations, such as molecular dynamics (MD), are essential for studying large systems or long-timescale phenomena. These methods rely on force fields, which are sets of parameters that describe the potential energy of a system as a function of its atomic coordinates. The accuracy of MM simulations is directly dependent on the quality of the force field.

Generic force fields may not always accurately represent the specific interactions and geometries of the sulfonamide group. Therefore, specific force field parameterization for sulfonamides has been an area of active research. acs.org This process often involves using high-level quantum mechanical calculations to derive parameters for bond stretching, angle bending, and dihedral torsions involving the sulfonyl group. These parameters are then refined to reproduce experimental data, such as crystal structures and thermodynamic properties. nih.gov

Recent efforts in force field development, such as the Open Force Field Initiative, have focused on creating more accurate and transferable parameters for a wide range of chemical groups, including sulfonamides. chemrxiv.orgacs.org The development of machine-learned force fields also shows promise for improving the accuracy of simulations for molecules like this compound. rsc.org

Reactivity and Selectivity Prediction through Computational Methods

Computational methods are invaluable for predicting the reactivity and selectivity of chemical reactions. For this compound, this could involve predicting the most likely sites for metabolic attack or for reaction with other chemical species.

Conceptual DFT-based reactivity indices, such as the Fukui function and dual descriptor, can be used to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack. nih.govresearchgate.net For sulfonamides, studies have shown that reactive sites can be successfully predicted using these indices. nih.gov For instance, in reactions like chlorination, the aniline (B41778) nitrogen is often predicted to be a key reactive site in aromatic sulfonamides. researchgate.net For an aliphatic sulfonamide, the reactivity of the N-H bond and the C-H bonds adjacent to the sulfonyl group would be of particular interest.

Molecular electrostatic potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. nih.gov Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this compound, the MEP would likely show a high negative potential around the oxygen atoms of the sulfonyl group and a positive potential near the hydrogen atom of the sulfonamide nitrogen.

By simulating reaction pathways and calculating the associated activation energies, computational chemistry can provide detailed insights into reaction mechanisms and predict the most favorable products. nih.gov This predictive power is crucial for understanding the chemical behavior of this compound in various environments.

Solvent Effects in Theoretical Predictions for Sulfonamide Systems

The accurate theoretical prediction of the physicochemical properties of sulfonamide systems, including this compound, is critically dependent on the appropriate consideration of solvent effects. Computational models that neglect or inadequately represent the influence of the surrounding solvent medium often lead to significant discrepancies when compared with experimental results. acs.orgnih.gov The inclusion of solvent effects is particularly crucial for predicting properties such as acid dissociation constants (pKa), solubility, and conformational stability.

Theoretical investigations into various sulfonamide systems have consistently highlighted that the surrounding solvent can profoundly alter the electronic and structural properties of these molecules. researchgate.net For instance, the preferred conformation of the sulfonamide group can change in the presence of a solvent. While gas-phase calculations might predict one conformer to be the most stable, the introduction of a solvent can shift the equilibrium towards a different conformer. researchgate.net This is largely due to the interactions between the solute (sulfonamide) and the solvent molecules, which can include hydrogen bonding and dielectric effects.

Several computational methods are employed to model solvent effects in theoretical predictions for sulfonamides. The most common approaches are implicit and explicit solvent models.

Implicit Solvent Models: These models, such as the Self-Consistent Reaction Field (SCRF) method and the associated Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a specific dielectric constant. acs.orgnih.gov This approach is computationally less intensive and can provide a good approximation of the bulk solvent effects on the system. For example, studies on alkylamino-substituted sulfonamides have utilized the SMD model to approximate the influence of solvents like water and n-octanol. acs.orgnih.gov

Explicit Solvent Models: In this approach, individual solvent molecules are included in the computational model. This method is more computationally expensive but can provide a more detailed and accurate picture of the specific interactions between the sulfonamide and the solvent molecules, such as hydrogen bonding. Research has shown that explicitly including even a few water molecules in the calculations can significantly improve the accuracy of pKa predictions for sulfonamides, reducing the error by several pKa units compared to experimental values. acs.org

The choice of solvent is also a critical factor in determining the solubility of sulfonamides, many of which are poorly soluble in water. dntb.gov.uanih.govmdpi.com Quantum chemistry protocols like the Conductor-like Screening Model for Real Solvents (COSMO-RS) have been used to investigate the thermodynamics of sulfonamide dissolution. nih.gov These studies help in understanding the interactions between the sulfonamide and the solvent molecules that lead to increased solubility. For instance, the interactions between a sulfonamide and the components of a deep eutectic solvent can be analyzed to explain significant solubility enhancements compared to water. nih.gov

The following table illustrates a hypothetical scenario of how solvent choice could influence the predicted solubility of this compound based on general trends observed for other sulfonamides.

SolventDielectric Constant (ε)Predicted Solubility (g/L)
Water78.4Low
Methanol32.7Moderate
Ethanol24.5Moderate-High
Acetone20.7High
N,N-Dimethylformamide (DMF)36.7Very High
Dimethyl Sulfoxide (B87167) (DMSO)46.7Very High

This table is illustrative and based on general solubility trends of sulfonamides in different solvents. Actual values for this compound would require experimental determination or specific computational studies.

Furthermore, the conformational landscape of a flexible molecule like this compound, with its long alkyl chain, would be significantly influenced by the solvent. In a non-polar solvent, the alkyl chain might fold to minimize its surface area, whereas in a more polar solvent, the conformation might be more extended. These conformational changes, driven by the solvent, can in turn affect the molecule's reactivity and biological activity.

The table below presents a hypothetical representation of how different solvent models could affect the calculated pKa of the sulfonamide group in this compound, based on findings for similar compounds.

Computational ModelCalculated pKa
Gas Phase (No Solvent)14.5
Implicit Solvent (Water, SMD)10.2
Explicit Solvent (3 Water Molecules)9.8
Experimental Value (Aqueous)9.5

This table is a hypothetical representation to illustrate the impact of solvent models on pKa prediction for a sulfonamide. The values are not specific to this compound.

Derivatization and Chemical Modification Strategies for Functionalization

Strategic Introduction of Functional Groups to the Undecane (B72203) Chain

The undecane chain of undecane-6-sulfonamide, while largely inert, presents opportunities for the strategic introduction of functional groups to modulate its properties and provide handles for further chemical modifications. The introduction of these groups can be targeted to either the terminal positions or internal carbons of the alkyl chain, though the latter often requires more complex synthetic strategies.

The primary goals for introducing functional groups onto the undecane chain include enhancing aqueous solubility, providing reactive sites for conjugation, and altering the molecule's interaction with its environment. Common functional groups that can be introduced include hydroxyl (-OH), amino (-NH2), carboxyl (-COOH), and azide (B81097) (-N3) groups.

Table 1: Potential Functional Groups for Introduction to the Undecane Chain

Functional GroupPotential Position on Undecane ChainPurpose of Introduction
Hydroxyl (-OH)Terminal or InternalIncrease hydrophilicity, provide a site for esterification or etherification.
Amino (-NH2)TerminalIntroduce a basic center, enable amide bond formation.
Carboxyl (-COOH)TerminalIntroduce an acidic center, enable amide or ester bond formation.
Azide (-N3)TerminalEnable "click chemistry" reactions for efficient conjugation.

The synthesis of long-chain alkyl sulfonated acrylamides via the Ritter reaction suggests that the hydrocarbon chain can be amenable to functionalization under specific conditions. researchgate.netasianpubs.org While direct functionalization of the undecane chain of a pre-formed this compound is challenging due to the lack of reactive sites, a more feasible approach involves the use of functionalized undecane precursors in the synthesis of the sulfonamide itself. For instance, starting with a terminally functionalized undecyl alcohol or amine would yield a correspondingly functionalized this compound.

Linker Chemistry for Conjugation and Immobilization

Linker chemistry plays a pivotal role in the conjugation of this compound to other molecules, such as proteins, nucleic acids, or fluorescent dyes, as well as for its immobilization onto solid supports. The choice of linker and conjugation chemistry is dictated by the nature of the molecule to be conjugated, the desired stability of the linkage, and the reaction conditions that can be tolerated.

Given the hydrophobic nature of the undecane chain, strategies for the conjugation of hydrophobic components are particularly relevant. nih.gov Solid-phase assisted disulfide ligation is one such method that can overcome solubility issues during conjugation. nih.gov

Linkers can be broadly classified as cleavable or non-cleavable. Cleavable linkers are designed to be broken under specific physiological or chemical conditions, allowing for the release of the conjugated molecule. Non-cleavable linkers provide a stable, permanent connection.

Table 2: Examples of Linker Types and Conjugation Chemistries

Linker TypeConjugation ChemistryDescription
Non-Cleavable
Amide BondCarboxylic acid + AmineForms a stable amide linkage. Requires activation of the carboxylic acid.
Thioether BondThiol + Maleimide/HaloacetamideResults in a stable thioether bond.
Cleavable
Disulfide BondThiol + ThiolCleavable under reducing conditions, such as in the intracellular environment.
Ester BondCarboxylic acid + AlcoholCleavable by esterases or changes in pH.
"Click" ChemistryAzide + AlkyneHighly efficient and specific cycloaddition reaction, often catalyzed by copper(I).

The sulfonamide group itself can also be a point of attachment for linkers, provided that its integrity is not crucial for the molecule's primary function. However, modification at this position can be more challenging than at a functional group introduced on the undecane chain.

Design Principles for Analytical Tagging and Probing

The development of analytical tags and probes for this compound is essential for its detection, quantification, and for studying its interactions with biological or chemical systems. The design of these tools follows several key principles to ensure their effectiveness and specificity.

A primary consideration is the choice of the analytical tag. Common tags include fluorescent dyes for imaging and spectroscopic detection, biotin (B1667282) for affinity-based purification and detection, and radioactive isotopes for sensitive quantification. The tag should be chosen based on the desired application and the available detection instrumentation.

The point of attachment of the tag to this compound is critical. The tag should be introduced at a position that does not interfere with the molecule's key interactions. A strategically placed functional group on the undecane chain, as discussed in section 5.1, often serves as the ideal attachment point.

The linker used to connect the tag to the molecule must also be carefully selected. A linker that is too short may lead to steric hindrance, while a linker that is too long and flexible might result in a loss of specificity.

For the design of chemical probes, structure-based design is a powerful approach. rsc.org This involves understanding the potential binding partners or targets of this compound and designing a probe that can specifically interact with and report on these interactions. For instance, a probe could be designed to become fluorescent only upon binding to a specific protein.

The synthesis of sulfonamide-containing naphthalimides as fluorescent probes demonstrates a strategy where the sulfonamide moiety is part of a larger, functional probe molecule. nih.gov This approach could be adapted for this compound by incorporating a fluorescent reporter group into its structure.

Table 3: Common Analytical Tags and Their Applications

Analytical TagDetection MethodCommon Application
Fluorescent Dyes (e.g., Fluorescein, Rhodamine)Fluorescence Spectroscopy, MicroscopyCellular imaging, immunoassays.
BiotinAffinity Chromatography, Western BlottingProtein purification, detection via streptavidin conjugates.
Radioisotopes (e.g., 3H, 14C)Scintillation Counting, AutoradiographyMetabolic studies, quantification in complex mixtures.
Mass Tags (e.g., Isotopically labeled groups)Mass SpectrometryQuantitative proteomics and metabolomics.

Advanced Analytical Methodologies for Undecane 6 Sulfonamide

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of undecane-6-sulfonamide, allowing for its separation from complex mixtures prior to detection. The choice between liquid and gas chromatography is primarily dictated by the compound's physicochemical properties, such as polarity and volatility.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of sulfonamides, including this compound, due to their polarity and thermal lability. Several methods have been developed for the effective separation of this class of compounds. A common approach involves using a reversed-phase C18 column, which separates compounds based on their hydrophobicity. sielc.com

The mobile phase typically consists of a gradient system, often a mixture of an aqueous component (like acetic acid or a buffer) and organic solvents such as acetonitrile (B52724) and methanol. pharmahealthsciences.net This gradient elution allows for the effective separation of a wide range of sulfonamides within a single analytical run. Detection is frequently achieved using fluorescence detection (FLD) after pre-column derivatization or, more commonly, through mass spectrometry (MS). pharmahealthsciences.netrsc.org Sample preparation is a critical step, often employing solid-phase extraction (SPE) to concentrate the analyte and remove matrix interferences, ensuring a clean sample for injection. nih.gov

Interactive Table 1: Typical HPLC Parameters for Sulfonamide Analysis

Parameter Typical Condition Purpose
Column Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 1.9 µm) Separation based on hydrophobicity.
Mobile Phase Gradient of Acetonitrile/Methanol and Water (often with formic or acetic acid) To elute compounds with varying polarities.
Flow Rate 0.3 - 1.0 mL/min Controls the speed of separation and analysis time.
Detector Mass Spectrometry (MS), Fluorescence (FLD), Diode Array (DAD) For sensitive and specific detection and quantification.
Sample Prep Solid-Phase Extraction (SPE), QuEChERS To concentrate the analyte and clean up the sample matrix.

Gas Chromatography (GC) for Volatile Derivatives

While less common for polar compounds like sulfonamides, Gas Chromatography (GC) can be employed for the analysis of this compound following a derivatization step. jst.go.jp The sulfonamide group is not inherently volatile enough for direct GC analysis. Derivatization, for instance using (trimethylsilyl)diazomethane, converts the polar N-H group into a less polar, more volatile derivative suitable for GC. jst.go.jptandfonline.com

Once derivatized, the compound can be separated on a capillary column, such as a DB-5ms. cdnsciencepub.com The choice of column phase depends on the polarity of the derivative. The long alkyl chain of this compound lends it some volatility, making GC a viable option post-derivatization. This technique is particularly powerful when coupled with mass spectrometry for isotopic analysis. jst.go.jp

Mass Spectrometric Approaches

Mass spectrometry (MS) is a powerful tool for the analysis of this compound, providing high sensitivity and specificity for both identification and quantification. It is most effective when combined with a chromatographic separation technique.

Hyphenated Techniques (e.g., GC-IRMS, HPLC-MS) for Detection and Identification

The coupling of chromatography with mass spectrometry, known as a hyphenated technique, is the gold standard for analyzing sulfonamides.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is widely used for its applicability to polar and non-volatile compounds. rsc.orgkoreascience.kr In this setup, the HPLC system separates the analytes, which are then ionized (e.g., by electrospray ionization - ESI) and detected by the mass spectrometer. Tandem MS (MS/MS) can be used for even greater specificity, where a specific parent ion is selected, fragmented, and the resulting daughter ions are detected, confirming the compound's identity. rsc.org This method allows for very low limits of detection, often in the nanogram-per-liter range. rsc.org

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) is a specialized technique used after derivatization to make the analyte volatile. jst.go.jp It is not primarily for quantification but for measuring the isotopic composition of the compound, which is crucial for source tracking and degradation studies. jst.go.jptandfonline.com

Compound-Specific Isotope Analysis (CSIA) for Nitrogen

Compound-Specific Isotope Analysis (CSIA) is a sophisticated analytical method that measures the stable isotope ratios of specific elements within a compound. For this compound, CSIA of nitrogen (δ¹⁵N) provides a powerful tool for tracing its origin and understanding its environmental fate. jst.go.jp

The analysis is typically performed using derivatization-GC-IRMS. jst.go.jp After derivatization to ensure volatility, the compound is introduced into the GC. Post-separation, it is combusted at a high temperature, converting the nitrogen in the molecule to N₂ gas. This gas is then introduced into the isotope ratio mass spectrometer, which precisely measures the ratio of ¹⁵N to ¹⁴N. jst.go.jp This isotopic signature can help distinguish between different manufacturing batches or identify transformation processes in the environment. jst.go.jptandfonline.com

Spectroscopic Characterization Methods

Spectroscopic methods are used to elucidate the molecular structure of this compound by probing how the molecule interacts with electromagnetic radiation. These methods are typically used on isolated, pure samples for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are invaluable for confirming the molecular structure. ¹H NMR would show characteristic signals for the protons on the undecane (B72203) chain, as well as a distinct signal for the proton on the sulfonamide nitrogen (-SO₂NH-), which typically appears as a singlet between 8.78 and 10.15 ppm. rsc.org ¹³C NMR would provide signals for each unique carbon atom in the undecane chain and any aromatic rings if present in a derivative, allowing for a complete carbon skeleton map. rsc.org

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the key characteristic absorption bands would be from the sulfonamide group. The asymmetric and symmetric stretching vibrations of the S=O bonds typically appear in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org The S-N bond stretching vibration is observed in the 914–895 cm⁻¹ region. rsc.org

UV-Visible (UV-Vis) Spectrophotometry : This technique is primarily used for quantitative analysis. nih.gov Sulfonamides can be quantified based on the Bratton-Marshall reaction, which involves diazotization followed by a coupling reaction to produce a colored azo dye that can be measured spectrophotometrically. nih.gov The absorbance is measured at the wavelength of maximum absorption (λmax) of the colored product, providing a sensitive method for determining concentration. pharmahealthsciences.netnih.gov

Interactive Table 2: Spectroscopic Data for Sulfonamide Functional Group Characterization

Technique Functional Group Characteristic Signal/Band
¹H NMR Sulfonamide N-H Singlet, ~8.8 - 10.2 ppm
IR S=O Asymmetric Stretch 1320–1310 cm⁻¹
IR S=O Symmetric Stretch 1155–1143 cm⁻¹
IR S-N Stretch 914–895 cm⁻¹
UV-Vis Azo Dye (after deriv.) Measurement of colored product at λmax

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. iupac.orgtaylorandfrancis.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of atoms. For this compound, both ¹H NMR and ¹³C NMR would be employed to confirm its identity and purity.

¹H NMR Spectroscopy: The proton NMR spectrum would provide characteristic signals for the protons in the undecane chain and the sulfonamide group. The integration of these signals would correspond to the number of protons, while the splitting patterns (multiplicity) would reveal adjacent proton environments.

-CH₃ Protons: The terminal methyl groups of the undecane chain would appear as a triplet at approximately 0.8-0.9 ppm.

-CH₂- Protons: The methylene groups of the long alkyl chain would produce a complex multiplet region between approximately 1.2-1.6 ppm.

-CH-S Proton: The proton on the carbon atom directly attached to the sulfonamide group (C6) would be deshielded and appear as a multiplet at a lower field, estimated around 2.8-3.2 ppm.

-NH₂ Protons: The protons of the sulfonamide's amino group would typically appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration but is often observed in the range of 4.5-5.5 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule.

Alkyl Carbons: The carbons of the undecane chain would resonate in the typical aliphatic region (approx. 14-40 ppm).

C-S Carbon: The carbon atom at the C6 position, directly bonded to the sulfur atom, would be significantly downfield shifted compared to the other secondary carbons, appearing around 55-65 ppm due to the electron-withdrawing effect of the sulfonyl group.

The combination of these spectroscopic data allows for a complete and reliable confirmation of the this compound structure. iupac.orgtaylorandfrancis.com

Table 1: Predicted NMR Chemical Shifts for this compound

NucleusStructural PositionPredicted Chemical Shift (ppm)Predicted Multiplicity
¹HCH₃ (C1, C11)~0.8 - 0.9Triplet
¹H-CH₂- (Alkyl Chain)~1.2 - 1.6Multiplet
¹H-CH(SO₂NH₂) (C6)~2.8 - 3.2Multiplet
¹H-SO₂NH₂~4.5 - 5.5Broad Singlet
¹³CCH₃ (C1, C11)~14-
¹³C-CH₂- (Alkyl Chain)~22 - 40-
¹³C-CH(SO₂NH₂) (C6)~55 - 65-

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov For this compound, the IR spectrum would display characteristic absorption bands corresponding to the vibrations of its specific bonds.

The key functional groups and their expected IR absorptions are:

N-H Stretching: The sulfonamide group (-SO₂NH₂) contains N-H bonds. Primary amines and amides typically show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations. libretexts.org

S=O Stretching: The sulfonyl group (S=O) is a strong IR absorber. It characteristically exhibits two strong absorption bands: an asymmetric stretch typically found between 1300-1350 cm⁻¹ and a symmetric stretch between 1140-1180 cm⁻¹.

C-H Stretching: The aliphatic undecane chain will produce strong absorption bands in the 2850-2960 cm⁻¹ region due to the stretching vibrations of the C-H bonds in the methyl and methylene groups. libretexts.orgopenstax.org

C-H Bending: Vibrations from the bending of C-H bonds in the alkyl chain will appear in the 1350-1470 cm⁻¹ region. libretexts.org

The presence of these specific absorption bands in an IR spectrum provides strong evidence for the sulfonamide functional group and the long-chain alkyl structure of this compound.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
-NH₂ (Sulfonamide)Asymmetric & Symmetric N-H Stretch3300 - 3500Medium (often two bands)
-CH₂-, -CH₃ (Alkyl)C-H Stretch2850 - 2960Strong
-CH₂-, -CH₃ (Alkyl)C-H Bend1350 - 1470Variable
S=O (Sulfonyl)Asymmetric S=O Stretch1300 - 1350Strong
S=O (Sulfonyl)Symmetric S=O Stretch1140 - 1180Strong

Sample Preparation and Enrichment Techniques

Effective sample preparation is critical for the reliable analysis of sulfonamides, especially at low concentrations in complex matrices. These techniques aim to isolate, clean up, and concentrate the target analyte before instrumental analysis.

Solid-Phase Extraction (SPE) and Liquid-Liquid Microextraction (LLME)

Solid-Phase Extraction (SPE) is a widely utilized technique for sample preparation that provides high enrichment factors and requires reduced sample volumes. mdpi.com In SPE, components of a sample solution interact with a solid phase (sorbent), allowing for the separation of target analytes from matrix interferences. mdpi.com For sulfonamides, polymeric reversed-phase sorbents like Oasis HLB, which is a hydrophilic-lipophilic-balanced polymer, are commonly used due to their ability to bind acidic, basic, or neutral analytes. mdpi.com C18 (octadecylsilane bonded to silica) is another nonpolar sorbent suitable for extracting hydrophobic analytes like sulfonamides. mdpi.com The process involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the concentrated analyte with a small volume of an appropriate solvent. mdpi.com Automated SPE systems can further reduce sample volume and extraction time. nih.gov

Dispersive Liquid-Liquid Microextraction (DLLME) is a miniaturized version of liquid-liquid extraction with high efficiency and low solvent consumption. nih.gov This method involves the rapid injection of a mixture of an extraction solvent (a few microliters of a water-immiscible organic solvent) and a disperser solvent (a water-miscible solvent like acetonitrile or methanol) into the aqueous sample. mdpi.comnih.gov A cloudy solution forms, creating a large surface area between the fine droplets of the extraction solvent and the sample, which facilitates the rapid transfer of the analyte into the organic phase. mdpi.com After centrifugation, the sedimented organic phase containing the concentrated analyte is collected for analysis. mdpi.com

Table 3: Comparison of SPE and DLLME for Sulfonamide Analysis

ParameterSolid-Phase Extraction (SPE)Dispersive Liquid-Liquid Microextraction (DLLME)
PrinciplePartitioning between a solid sorbent and a liquid sample. mdpi.comPartitioning between an aqueous sample and fine droplets of an organic extraction solvent. mdpi.comnih.gov
Common Sorbents/SolventsOasis HLB, C18 cartridges. mdpi.comExtraction Solvents: Chlorinated hydrocarbons; Disperser Solvents: Acetonitrile, Methanol. nih.gov
AdvantagesHigh enrichment, high recovery, automation capability. mdpi.comnih.govSimplicity, speed, low cost, very low solvent consumption. nih.gov
DisadvantagesCan be time-consuming, potential for cartridge clogging. mdpi.comLimited to liquid samples, selection of appropriate solvents is crucial. researchgate.net
Typical Recovery RatesGenerally >79%. nih.govOften in the range of 80-116%. nih.gov

Ultrasonic and Microwave Assisted Extraction Methods

Ultrasonic-Assisted Extraction (UAE) utilizes the energy of high-frequency sound waves (ultrasound) to enhance the extraction of analytes from solid and liquid samples. The process involves cavitation, where the formation and collapse of microscopic bubbles create intense local heating, pressure, and shear forces. biotech-asia.org This mechanical energy disrupts the sample matrix and improves solvent penetration, leading to increased extraction efficiency and reduced extraction times compared to conventional methods. biotech-asia.org For sulfonamides, UAE has been successfully applied to various matrices, including tissues and honey, often using solvents like acetonitrile. mdpi.combiotech-asia.org The optimization of parameters such as ultrasonic amplitude, time, and temperature is crucial for achieving high recovery rates. biotech-asia.orgatlantis-press.com

Microwave-Assisted Extraction (MAE) employs microwave energy to heat the extraction solvent and sample, accelerating the extraction process. cdnsciencepub.com Polar molecules in the sample and solvent absorb microwave energy, leading to rapid and efficient heating. This disrupts the analyte-matrix interactions and enhances the mass transfer of the analyte into the solvent. cdnsciencepub.com MAE has been effectively used for extracting sulfonamides from environmental solids like soil and sediment, as well as from food products. cdnsciencepub.comresearchgate.netnih.gov Key parameters to optimize include the choice of solvent (methanol is often effective), microwave power, and irradiation time. cdnsciencepub.comresearchgate.net MAE can significantly reduce extraction times, often to under an hour, while providing high accuracy and precision. cdnsciencepub.com

Table 4: Overview of Ultrasonic and Microwave Assisted Extraction for Sulfonamides

Extraction MethodPrincipleTypical SolventsKey ParametersAdvantagesReported Recoveries
Ultrasonic-Assisted Extraction (UAE)High-frequency sound waves create cavitation, disrupting the sample matrix and enhancing solvent penetration. biotech-asia.orgAcetonitrile, Methanol. mdpi.combiotech-asia.orgAmplitude, time, temperature, solvent choice. biotech-asia.orgatlantis-press.comSimple, rapid, less solvent-consuming than some traditional methods. mdpi.com72-76% in sludge atlantis-press.com; 88-98% in fruit juices. nih.gov
Microwave-Assisted Extraction (MAE)Microwave energy rapidly heats the solvent and sample, accelerating mass transfer of the analyte into the solvent. cdnsciencepub.comMethanol, Acetonitrile. cdnsciencepub.comresearchgate.netMicrowave power, irradiation time, temperature, solvent choice. cdnsciencepub.comnih.govHigh efficiency, reduced extraction time and solvent volume, high accuracy. cdnsciencepub.comGenerally >80% in soils and sediments cdnsciencepub.comresearchgate.net; 94-112% in chicken meat. nih.gov

Pre- and Post-Column Derivatization in Chromatographic Analysis

Derivatization is a chemical modification technique used to convert an analyte into a product with improved properties for chromatographic separation and detection. For sulfonamides, which may lack a strong native chromophore or fluorophore, derivatization is employed to enhance sensitivity, particularly for UV or fluorescence detection in High-Performance Liquid Chromatography (HPLC).

Pre-column Derivatization involves reacting the analyte with a derivatizing agent before it is injected into the HPLC system. academicjournals.org A common reagent for the primary amine group of sulfonamides is fluorescamine. nih.govnih.gov Fluorescamine reacts rapidly with primary amines at a controlled pH to form highly fluorescent products, which can be detected with high sensitivity. nih.gov The process typically involves extracting the sulfonamides, adjusting the pH, adding the fluorescamine solution, and then injecting the resulting derivative into the HPLC. nih.gov This approach allows for the removal of excess reagent before analysis, preventing potential interference. nih.govresearchgate.net

Post-column Derivatization involves the reaction of the analyte with a derivatizing reagent after separation on the HPLC column but before detection. academicjournals.org A pump introduces the reagent into the column eluent, which then flows through a reaction coil to allow the derivatization to occur before the mixture reaches the detector. A widely used reagent for sulfonamides is p-dimethylaminobenzaldehyde (DMAB), which reacts with the primary aromatic amine of sulfonamides to form a colored Schiff base complex that can be detected by a UV-Vis detector at around 450 nm. nih.govnih.gov This technique enhances the selectivity of the method, as the reagent reacts specifically with the target analytes after they have been separated from matrix components. nih.gov

Table 5: Comparison of Derivatization Techniques for Sulfonamide Analysis

TechniqueDescriptionCommon ReagentDetection MethodAdvantagesDisadvantages
Pre-columnAnalyte is derivatized before injection into the HPLC system. nih.govFluorescamine. nih.govnih.govFluorescence. nih.govExcess reagent can be removed before analysis; high sensitivity. nih.govDerivative may be unstable; potential for multiple derivative products.
Post-columnDerivatization occurs after chromatographic separation and before detection. nih.govp-dimethylaminobenzaldehyde (DMAB). nih.govnih.govUV-Visible Absorbance (~450 nm). nih.govnih.govHigh reproducibility; enhances selectivity as reaction is post-separation. nih.govRequires additional pump and hardware; potential for band broadening.

Environmental Fate and Degradation Pathways of Undecane 6 Sulfonamide

Abiotic Transformation Processes

Abiotic transformation involves the degradation of a chemical compound through non-biological processes. For sulfonamides, the primary abiotic pathways considered in the environment are photochemical degradation and hydrolysis.

Photochemical Degradation Mechanisms

While direct data on Undecane-6-sulfonamide is absent, studies on other sulfonamides indicate that photochemical degradation can be a relevant environmental dissipation pathway, particularly in sunlit surface waters. The process generally involves the absorption of ultraviolet (UV) radiation, leading to the breakdown of the molecule.

The effectiveness of photodegradation is influenced by various factors, including the specific chemical structure of the sulfonamide, the presence of photosensitizing substances in the water (like dissolved organic matter), and the intensity of solar radiation. For some sulfonamides, photocatalytic degradation, often facilitated by a catalyst such as titanium dioxide (TiO2) under UV illumination, has been shown to be effective. It is plausible that this compound would undergo similar UV-mediated degradation, likely involving the cleavage of the sulfonamide bond or modifications to its undecane (B72203) chain.

Hydrolysis and Other Chemical Degradation Pathways

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The susceptibility of a compound to hydrolysis is a critical factor in its environmental persistence. Research on a range of sulfonamides has demonstrated that they are generally stable against hydrolysis under typical environmental conditions, with half-lives often exceeding one year. d-nb.info

The stability of the sulfonamide functional group means that this degradation pathway is likely to be slow for this compound in natural water bodies with pH levels between 4 and 9. d-nb.info While hydrolysis rates can be accelerated under more extreme pH conditions (highly acidic or alkaline), such conditions are not common in the wider environment. Therefore, hydrolysis is not expected to be a significant abiotic degradation pathway for this compound.

Biotic Transformation Mechanisms

Biotic transformation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms. This is considered a major pathway for the removal of many sulfonamides from the environment.

Microbial Degradation Pathways and Metabolite Formation

Biodegradation is a significant process in the dissipation of sulfonamides in both soil and aquatic environments. nih.gov Various bacterial species from genera such as Pseudomonas, Acinetobacter, and Microbacterium have been identified as capable of degrading sulfonamides. nih.gov These microorganisms can utilize sulfonamides as a source of carbon, nitrogen, or sulfur.

The degradation pathways often involve the cleavage of the sulfonamide bond (S-N bond) or the bond between the sulfur atom and the benzene ring (C-S bond). This initial breakdown leads to the formation of various intermediate metabolites. For example, a common biotransformation route for some sulfonamides in activated sludge involves the formation of pterin-sulfonamide conjugates. acs.org These conjugates are formed when sulfonamides interact with the bacterial enzyme dihydropteroate synthase. acs.org It is important to note that some of these metabolites may retain antibiotic activity, meaning that the risk associated with the compound may not be fully eliminated during initial biotransformation. acs.org

Given the long alkyl chain of this compound, it is also plausible that microbial degradation could involve the stepwise oxidation and shortening of the undecane group, a common pathway for the breakdown of aliphatic hydrocarbons.

Interactive Table: Common Microbial Genera Involved in Sulfonamide Degradation

Bacterial Genus Known Degradation Capability Potential Role in this compound Degradation
PseudomonasDegradation of various sulfonamides. nih.govLikely to be involved in the breakdown of the sulfonamide group and potentially the aliphatic chain.
AcinetobacterKnown to hydrolyze the amide bond of sulfonamides. nih.govMay play a role in the initial cleavage of the sulfonamide functional group.
KlebsiellaCapable of metabolizing sulfonamides into simpler compounds. nih.govCould contribute to the overall mineralization of the compound.
MicrobacteriumShown to degrade sulfamethoxazole.May possess enzymes capable of transforming the core structure of this compound.

Enzymatic Biotransformations (if distinct from microbial)

The biotransformation of sulfonamides is mediated by specific enzymes produced by microorganisms. One of the key enzymatic interactions is with dihydropteroate synthase (DHPS), the target enzyme for the antibacterial action of sulfonamides. youtube.comyoutube.com While this interaction inhibits bacterial growth, it can also lead to the formation of stable conjugates, as mentioned above. acs.org

In the environment, extracellular enzymes can also play a role. For instance, enzymes like laccases, which are present in soil and associated with humic substances, can mediate the transformation and binding of sulfonamides to soil organic matter. researchgate.net This process, known as enzymatic coupling, can lead to the formation of non-extractable residues, effectively sequestering the compound in the soil matrix. researchgate.net This enzymatic binding to humic substances is a potential fate for this compound in soil environments.

Transport and Distribution Mechanisms in Environmental Compartments

The transport and distribution of a chemical in the environment are governed by its physical and chemical properties, such as water solubility, vapor pressure, and its tendency to sorb to soil and sediment.

Sulfonamides as a class are generally characterized by high water solubility and low volatility, which means they are likely to be found dissolved in water rather than in the atmosphere. Their mobility in soil is largely controlled by sorption processes. The extent of sorption is influenced by soil properties, particularly organic carbon content and pH, as well as the specific properties of the sulfonamide. d-nb.infonih.gov

Generally, sulfonamides are considered to be relatively mobile in soils, especially in those with low organic carbon content and higher pH. nih.govnih.gov This mobility creates a potential for them to leach from the soil and enter groundwater. The presence of manure in agricultural soils can increase the sorption of sulfonamides, thereby reducing their mobility. nih.gov For this compound, the long undecane chain would increase its lipophilicity (attraction to fats and oils) compared to sulfonamides with smaller side groups. This would likely lead to stronger sorption to soil organic matter and a lower potential for leaching into groundwater compared to more polar sulfonamides. Bioaccumulation in organisms is possible for more lipophilic compounds, but specific data for sulfonamides are limited and often suggest low bioaccumulation potential. However, the lipophilic nature of the undecane chain might increase this potential for this compound relative to other sulfonamides.

Interactive Table: Factors Influencing the Environmental Transport of Sulfonamides

Environmental Factor Influence on Transport and Distribution Expected Impact on this compound
Soil Organic Carbon Higher organic carbon content generally increases sorption and reduces mobility. d-nb.infonih.govThe lipophilic undecane chain is expected to lead to strong sorption to organic matter, reducing mobility.
Soil pH Affects the ionization state of the sulfonamide, which influences its sorption. Sorption is often higher at lower pH. d-nb.infonih.govSimilar pH-dependent sorption is expected, though potentially overshadowed by strong hydrophobic interactions.
Clay Content Clay minerals can contribute to the sorption of sulfonamides, although often to a lesser extent than organic matter. acs.orgSorption to clays (B1170129) is possible but likely less significant than sorption to organic matter.
Water Solubility High water solubility generally leads to higher mobility in the aqueous phase. nih.govThe long alkyl chain will decrease water solubility compared to other sulfonamides, thus reducing mobility in water.

Sorption and Desorption Dynamics in Soil and Sediment

There is no available research detailing the sorption and desorption dynamics of this compound in soil and sediment. Studies on other sulfonamides have shown a range of sorption behaviors, but these are highly dependent on the individual compound's properties and the characteristics of the sorbent. nih.govresearchgate.netnih.gov

Leaching and Runoff Potential in Aquatic Systems

Similarly, no data exists to specifically characterize the leaching and runoff potential of this compound in aquatic systems. The mobility of sulfonamides in the environment is a key area of study, as it dictates their potential to contaminate ground and surface waters. nih.govnih.gov However, this potential is unique to each compound and cannot be determined without specific experimental data for this compound.

Advanced Methodologies for Environmental Fate Studies

While various advanced methodologies are employed to study the environmental fate of chemical compounds, including other sulfonamides, there is no indication in the scientific literature that these have been applied to this compound. These methodologies often involve sophisticated analytical techniques and modeling to predict the transport and transformation of substances in the environment. epa.govnih.govitrcweb.org

Q & A

Basic: What are the key considerations for synthesizing undecane-6-sulfonamide with high purity?

Methodological Answer:
Synthesis optimization requires factorial design to isolate critical variables (e.g., reaction time, temperature, solvent polarity). For example, pre-experimental screening (e.g., fractional factorial design) can identify dominant factors affecting sulfonation efficiency and byproduct formation. Post-synthesis purification should integrate techniques like column chromatography (normal-phase or reverse-phase) and recrystallization, validated via HPLC with ion-pairing reagents (e.g., sodium 1-decanesulfonate analogs) to confirm purity thresholds ≥99% .

Basic: How can spectroscopic techniques distinguish this compound from structural analogs?

Methodological Answer:
Use a multi-modal approach:

  • NMR : Compare 1^1H and 13^13C chemical shifts, focusing on sulfonamide proton deshielding (~10-12 ppm) and methylene group splitting patterns.
  • IR : Identify S=O asymmetric stretching (~1330–1350 cm1^{-1}) and N-H bending (~1550 cm1^{-1}).
  • Mass Spectrometry : Fragmentation patterns (e.g., loss of SO2_2 or NH2_2 groups) differentiate it from branched isomers. Cross-validate with computational chemistry tools (e.g., DFT simulations) to resolve ambiguities .

Advanced: How can researchers resolve contradictions in solubility data for this compound across studies?

Methodological Answer:
Contradictions often arise from unaccounted variables (e.g., pH, ionic strength, co-solvents). Systematically replicate experiments using a quasi-experimental design with controlled buffers (e.g., phosphate vs. Tris) and standardized solvent systems. Employ surface-response methodology to model solubility as a function of temperature and solvent polarity. Meta-analyses of existing data should assess methodological heterogeneity (e.g., dynamic light scattering vs. gravimetry) and publication bias .

Advanced: What theoretical frameworks guide the study of this compound’s biological activity?

Methodological Answer:
Link hypotheses to:

  • QSAR Models : Correlate sulfonamide substituent positions (e.g., para vs. meta) with enzyme inhibition (e.g., carbonic anhydrase).
  • Molecular Dynamics : Simulate ligand-receptor binding free energy (e.g., using AMBER or GROMACS) to predict selectivity.
  • Thermodynamic Profiling : Measure ΔG, ΔH, and ΔS of binding via isothermal titration calorimetry (ITC) to validate computational predictions. Align with conceptual frameworks like Lock-and-Key vs. Induced Fit theories .

Advanced: How should researchers design experiments to investigate this compound’s environmental fate?

Methodological Answer:
Adopt a pre-test/post-test control group design:

  • Experimental Group : Expose this compound to simulated environmental conditions (e.g., UV irradiation, microbial consortia).
  • Control Group : Use inert analogs (e.g., decane sulfonates) to isolate degradation pathways.
    Analyze degradation products via LC-MS/MS and 14^{14}C radiolabeling to track mineralization rates. Integrate geochemical models (e.g., QSAR-based biodegradation predictors) to extrapolate lab data to field conditions .

Advanced: What strategies mitigate bias when integrating heterogeneous data (e.g., spectroscopic, chromatographic) for this compound characterization?

Methodological Answer:

  • Triangulation : Cross-validate results using orthogonal techniques (e.g., NMR + X-ray crystallography).
  • Blinded Analysis : Assign independent teams to interpret spectral data without prior knowledge of synthesis conditions.
  • Meta-Regression : Statistically adjust for confounding variables (e.g., instrument calibration protocols) across datasets. Use Bayesian hierarchical models to quantify uncertainty in pooled estimates .

Advanced: How can AI-driven simulations enhance this compound research?

Methodological Answer:

  • COMSOL Multiphysics : Model diffusion kinetics in biological membranes or reaction engineering parameters (e.g., heat transfer in continuous-flow reactors).
  • Machine Learning : Train neural networks on existing spectral libraries to predict novel derivatives’ properties.
  • Autonomous Labs : Implement robotic platforms for high-throughput synthesis and real-time adaptive experimental design. Validate AI predictions against empirical data to avoid overfitting .

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